N-Nitrosodiisopropylamin

Übersicht

Beschreibung

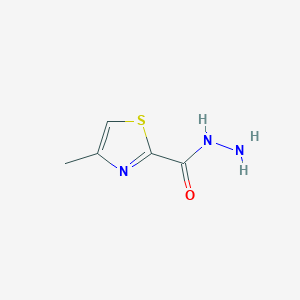

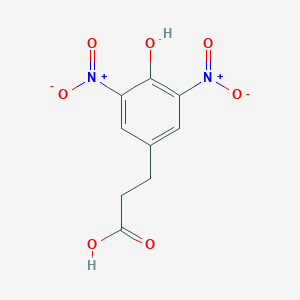

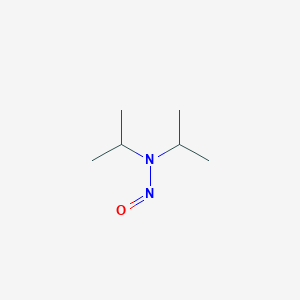

N-Nitrosodiisopropylamine is an organic compound with the chemical formula C6H14N2O. It appears as a colorless to light yellow oily liquid with a pungent odor. This compound is known for its solubility in organic solvents and its instability, as it decomposes to produce nitrosamines when heated or exposed to light .

Wissenschaftliche Forschungsanwendungen

N-Nitrosodiisopropylamine has several scientific research applications, including:

Wirkmechanismus

Target of Action

N-Nitrosodiisopropylamine (NDIPA) primarily targets the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

NDIPA interacts with its targets, the cytochrome P450 enzymes, through a series of reactions. The mutagenic and genotoxicity of NDIPA is attributed to their conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s . The nitrosation reaction takes place in the presence of nitrosating agents and the reaction is facilitated by the presence of favorable chemical environmental conditions such as pH of the media .

Biochemical Pathways

The biochemical pathway of NDIPA involves the α-hydroxylation of the compound . This process increases the mutagenicity of N-nitrosamines . In the second pathway, reagents are subjected to N-nitrosative de-alkylation resulting in the formation of NDIPA .

Pharmacokinetics

It is known that the compound requires metabolic activation by cytochromes p450 enzymes for its mutagenic and carcinogenic activity

Result of Action

The result of NDIPA’s action is the induction of DNA damage and mutation . Compared with other similar compounds, the mutagenicity and DNA damage potencies of NDIPA were found to be much greater . These differences may be related to their distinct metabolic pathways and target organs .

Action Environment

The action of NDIPA can be influenced by environmental factors. For instance, the nitrosation reaction is facilitated by the presence of favorable chemical environmental conditions such as pH of the media . Moreover, the presence of nitrosating agents can also influence the action of NDIPA .

Biochemische Analyse

Biochemical Properties

N-Nitrosodiisopropylamine is known to interact with various enzymes, proteins, and other biomolecules. The mutagenic and carcinogenic activity of N-Nitrosodiisopropylamine typically requires metabolic activation by cytochromes P450 enzymes (CYPs) . These interactions play a crucial role in the biochemical reactions involving N-Nitrosodiisopropylamine.

Cellular Effects

N-Nitrosodiisopropylamine has significant effects on various types of cells and cellular processes. It has been found to induce DNA damage in 3D spheroids, a model system for evaluating genotoxicity . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Nitrosodiisopropylamine involves its conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s . This process allows N-Nitrosodiisopropylamine to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitrosodiisopropylamine can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-Nitrosodiisopropylamine can vary with different dosages in animal models. While specific dosage effects are not currently available, it is known that nitrosamines are mutagenic in bacteria and carcinogenic in rodent models .

Metabolic Pathways

N-Nitrosodiisopropylamine is involved in metabolic pathways that require the action of cytochromes P450 enzymes . These enzymes play a crucial role in the metabolic activation of N-Nitrosodiisopropylamine, which can influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

N-Nitrosodiisopropylamine can be synthesized through a nitrosylation reaction, where isopropylamine reacts with nitrous acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to purify the compound and ensure its stability during storage and transportation .

Analyse Chemischer Reaktionen

N-Nitrosodiisopropylamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert N-Nitrosodiisopropylamine into amines or other related compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

N-Nitrosodiisopropylamine is part of a class of compounds known as nitrosamines, which are characterized by their nitroso functional group. Similar compounds include:

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodibutylamine (NDBA)

- N-Nitrosoethylisopropylamine (NEIPA)

Compared to these compounds, N-Nitrosodiisopropylamine is unique in its specific structure and the particular effects it has on biological systems. Its distinct properties make it valuable for specific research and industrial applications .

Eigenschaften

IUPAC Name |

N,N-di(propan-2-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIKJTGFPFLMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208844 | |

| Record name | Diisopropylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid. | |

| Record name | N-Nitrosodiisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

194.5 °C | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | N-Nitrosodiisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

601-77-4 | |

| Record name | Nitrosodiisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N-(1-methylethyl)-N-nitroso- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI1E104OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

>300 °C | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological properties of N-Nitrosodiisopropylamine (NDIPA)?

A1: NDIPA is a known carcinogen. [] Studies in Sprague-Dawley rats showed that while NDIPA was less potent than N-Nitrosodiethylamine, it induced tumors of the nasal turbinates. [] This highlights the importance of stringent control and monitoring of NDIPA levels in pharmaceuticals.

Q2: Why is there a need for sensitive analytical methods to detect NDIPA in pharmaceuticals?

A2: The discovery of NDIPA and other nitrosamine impurities in commonly used medications like sartans has raised significant safety concerns. [, ] These impurities are considered probable human carcinogens and even at trace levels, they pose a potential risk to human health. [] Therefore, developing highly sensitive and reliable analytical methods for the detection and quantification of NDIPA in pharmaceutical products is crucial to ensure patient safety.

Q3: What analytical techniques are commonly employed for the detection and quantification of NDIPA in pharmaceutical products?

A3: Several analytical methods have been developed for NDIPA analysis. Some of the widely used techniques include:

- High Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method offers simplicity and accuracy for routine screening of NDIPA in pharmaceuticals like Losartan. []

- Headspace Gas Chromatography–Mass Spectrometry (HS-GC–MS): This method provides high sensitivity and selectivity for the simultaneous determination of various nitrosamines, including NDIPA, in pharmaceutical ingredients. []

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This approach offers high sensitivity, precision, and accuracy for the quantification of multiple nitrosamine impurities, including NDIPA, in pharmaceuticals like Valsartan. [, ]

- Liquid Chromatography coupled with Single Quadrupole Mass Spectrometry (LC/MS): This technique, incorporating large-volume injection and matrix precipitation, enables the detection and quantitation of trace amounts of NDIPA in pharmaceutical samples. []

Q4: What challenges are associated with the analysis of NDIPA in pharmaceutical samples, and how are they addressed?

A4: Detecting NDIPA at trace levels presents analytical challenges. To achieve the required sensitivity, techniques like large-volume injection (LVI) and matrix precipitation are often incorporated into analytical methods. [] These approaches help concentrate the analyte and minimize matrix interference, enabling more accurate and reliable quantification of NDIPA.

Q5: How does the structure of NDIPA affect its photochemical behavior?

A5: Unlike some nitrosamines, NDIPA demonstrates significant photolability. [] While it was previously considered photostable in neutral solutions, research has shown that NDIPA undergoes facile N-N bond cleavage upon light exposure. [] In the presence of oxygen, this photolysis leads to the formation of the corresponding nitramine. [] This understanding is vital for developing strategies to degrade NDIPA waste effectively.

Q6: How does the structure of NDIPA compare to other N-nitrosodialkylamines regarding its reactivity in photo-addition reactions with cyclohexene?

A6: In photo-addition reactions with cyclohexene, NDIPA, along with N-nitrosodicyclohexylamine, shows different reactivity compared to other N-nitrosodialkylamines. [] While some N-nitrosodialkylamines readily form 1:1 photo-adducts with cyclohexene under specific conditions, NDIPA and N-nitrosodicyclohexylamine do not. [] This difference in reactivity is likely due to steric hindrance caused by the bulky isopropyl and cyclohexyl groups, respectively.

Q7: What are the regulatory implications of the discovery of nitrosamine impurities in pharmaceuticals like NDIPA?

A7: The detection of nitrosamines in various pharmaceuticals, including NDIPA in sartans, has led to a significant response from regulatory authorities. [, ] Stringent surveillance, new guidance, and risk assessment strategies have been implemented to address this concern. [] This incident highlighted the need for continuous improvement in pharmaceutical quality control and risk assessment procedures.

Q8: Are there any research efforts focused on understanding the genotoxicity of NDIPA?

A8: Yes, several studies have investigated the genotoxic potential of NDIPA. Research employing both 2D and 3D HepaRG cell models is underway to evaluate the genotoxicity of eight nitrosamines, including NDIPA. [] Furthermore, studies utilizing human TK6 cells transduced with cytochrome P450s are being conducted to understand the genotoxic effects of nitrosamine impurities, including NDIPA. [] These investigations are crucial for fully comprehending the potential risks associated with NDIPA exposure.

Q9: Are there alternative compounds or strategies being explored to mitigate the risks associated with NDIPA contamination in pharmaceuticals?

A9: While the provided research papers do not explicitly discuss alternative compounds or strategies, the discovery of NDIPA in existing pharmaceuticals highlights the importance of exploring alternative synthesis routes and stringent quality control measures during drug development and manufacturing. [] Future research may focus on identifying and evaluating alternative compounds or production processes that minimize the risk of nitrosamine formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.